Cas no 79868-78-3 ((S)-2-Amino-1,1,3-triphenylpropan-1-ol)
(S)-2-Amino-1,1,3-triphenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Amino-1,1,3-triphenylpropan-1-ol
- (2S)-2-amino-1,1,3-triphenylpropan-1-ol
- (S)-(?)-2-Amino-1,1,3-triphenyl-1-propanol
- Benzenepropanol, b-amino-a,a-diphenyl-, (bS)-
- S-2-amino-1,1,3-triphenylpropan-1-ol
- (S)-(-)-1,1,3-triphenyl-2-aminopropan-1-ol
- (S)-(-)-2-amino(1,1,3-triphenylpropanol)
- (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol
- (S)-(-)-2-amino-1,1,3-triphenylpropan-1-ol
- (S)-1-benzyl-2-hydroxy-2,2-diphenylethylamine
- (S)-2-Amino-1,1,3-triphenyl-1-propanol
- (S)-Ph3AlaOH
- (S)-triphenylalanol
- 554464_ALDRICH
- AC1ODYY4
- AG-H-20150
- ANW-57434
- CTK5E7203
- SureCN1262139
- (βS)-β-Amino-α,α-diphenylbenzenepropanol (ACI)
- Benzenepropanol, β-amino-α,α-diphenyl-, (S)- (ZCI)
- (-)-2-Amino-1,1,3-triphenyl-1-propanol
- (2S)-2-Amino-2-benzyl-1,1-diphenylethanol
- (βS)-β-amino-α,α-diphenylbenzenepropanol
-
- MDL: MFCD02684325
- Inchi: 1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m0/s1
- InChI Key: KBXBDYRXZGBOIH-FQEVSTJZSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](N)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 303.16200
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
Experimental Properties
- Color/Form: White powder
- Melting Point: 139-144 °C (lit.)
- PSA: 46.25000
- LogP: 4.19280
- Optical Activity: [α]20/D −83°, c = 1 in chloroform
- Solubility: Not determined
(S)-2-Amino-1,1,3-triphenylpropan-1-ol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Safety Term:26-36
- Risk Phrases:R36/37/38
(S)-2-Amino-1,1,3-triphenylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 554464-1G |
(S)-2-Amino-1,1,3-triphenylpropan-1-ol |
79868-78-3 | 98% | 1G |
¥1483.49 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S853965-1g |
(S)-2-Amino-1,1,3-triphenyl-1-propanol |
79868-78-3 | ≥98%,≥99% e.e. | 1g |
¥1,077.30 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64340-1g |
(S)-2-Amino-1,1,3-triphenylpropan-1-ol |
79868-78-3 | - | 1g |
¥1488.0 | 2024-07-15 | |
| eNovation Chemicals LLC | D555044-1g |
(S)-2-AMino-1,1,3-triphenylpropan-1-ol |
79868-78-3 | 97% | 1g |
$349 | 2024-05-24 | |
| Chemenu | CM302934-5g |
(S)-2-Amino-1,1,3-triphenylpropan-1-ol |
79868-78-3 | 95% | 5g |
$593 | 2022-06-10 | |
| Chemenu | CM302934-5g |
(S)-2-Amino-1,1,3-triphenylpropan-1-ol |
79868-78-3 | 95% | 5g |
$593 | 2021-06-16 | |
| Alichem | A019115710-1g |
(S)-2-Amino-1,1,3-triphenylpropan-1-ol |
79868-78-3 | 95% | 1g |
$164.80 | 2023-09-01 | |
| Key Organics Ltd | AS-63880-100MG |
(2S)-2-amino-1,1,3-triphenylpropan-1-ol |
79868-78-3 | >97% | 100mg |
£89.83 | 2025-02-08 | |
| Key Organics Ltd | AS-63880-250MG |
(2S)-2-amino-1,1,3-triphenylpropan-1-ol |
79868-78-3 | >97% | 0.25g |
£141.00 | 2023-06-14 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-236721-1 g |
(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol, |
79868-78-3 | 1g |
¥1,226.00 | 2023-07-10 |
(S)-2-Amino-1,1,3-triphenylpropan-1-ol Production Method
Production Method 1
Production Method 2
1.2 Solvents: Diethyl ether ; 0 °C; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Production Method 3
1.2 Solvents: Diethyl ether ; 0.5 h, reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Production Method 4
1.2 Solvents: Tetrahydrofuran
Production Method 5
Production Method 6
1.2 Reagents: Magnesium Solvents: Diethyl ether
1.3 Solvents: Diethyl ether ; 2 h, reflux; overnight, reflux → rt
1.4 Reagents: Ammonium chloride Solvents: Water
Production Method 7
Production Method 8
2.1 0 °C; overnight, reflux
Production Method 9
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
2.1 Reagents: Magnesium Solvents: Diethyl ether ; 30 min, reflux; 1 h, reflux; reflux → 0 °C
2.2 Solvents: Diethyl ether ; 0 °C; 2 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Production Method 10
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9, rt
2.1 Reagents: Magnesium Solvents: Diethyl ether ; heated; 0.5 h, reflux
2.2 Solvents: Diethyl ether ; 0.5 h, reflux; reflux → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Production Method 11
2.1 Solvents: Diethyl ether
Production Method 12
2.1 Solvents: Diethyl ether ; 0 °C; 24 h, rt
Production Method 13
2.1 Solvents: Diethyl ether ; rt; 18 h, 60 °C
2.2 Reagents: Water ; cooled
Production Method 14
Production Method 15
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
Production Method 16
Production Method 17
Production Method 18
1.2 Solvents: Diethyl ether
1.3 Solvents: Water
Production Method 19
1.2 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 10 min, 0 °C
1.3 Solvents: Diethyl ether ; 1 h, rt; overnight, reflux
Production Method 20
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 10 min, 0 °C
1.3 Solvents: Diethyl ether ; 1 h, rt; overnight, reflux
Production Method 21
1.2 8 h, cooled
1.3 Reagents: Ammonium chloride Solvents: Water
Production Method 22
1.2 Reagents: Water ; cooled
Production Method 23
Production Method 24
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 25
1.2 Solvents: Tetrahydrofuran
Production Method 26
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water
Production Method 27
1.2 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 10 min, 0 °C
2.1 Solvents: Diethyl ether ; 1 h, rt; overnight, reflux
Production Method 28
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 10 min, 0 °C
2.1 Solvents: Diethyl ether ; 1 h, rt; overnight, reflux
Production Method 29
1.2 Solvents: Methanol , Water
2.1 Solvents: Tetrahydrofuran ; 24 h, reflux
2.2 Solvents: Tetrahydrofuran
2.3 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water
(S)-2-Amino-1,1,3-triphenylpropan-1-ol Raw materials
- H-Phe-OMe.hydrochloride
- Phenylmagnesium chloride
- Ethyl L-phenylalaninate hydrochloride
- L-Phenylalanine methyl ester
- ethyl (2S)-2-amino-3-phenylpropanoate
- 2-Amino-1,1,3-triphenylpropan-1-ol
- L-Phenylalanine
(S)-2-Amino-1,1,3-triphenylpropan-1-ol Preparation Products
(S)-2-Amino-1,1,3-triphenylpropan-1-ol Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on (S)-2-Amino-1,1,3-triphenylpropan-1-ol
Introduction to (S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 79868-78-3)
The compound (S)-2-Amino-1,1,3-triphenylpropan-1-ol, identified by its CAS number 79868-78-3, is a fascinating molecule with significant implications in the field of chiral chemistry and pharmaceutical research. This enantiomerically pure compound has garnered attention due to its unique structural features and potential applications in drug development. The presence of three phenyl groups in its molecular framework imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
In recent years, the demand for enantiomerically pure compounds has surged in the pharmaceutical industry, driven by the realization that the biological activity of a drug can be profoundly influenced by its stereochemistry. The (S)-configuration of this compound is particularly noteworthy, as it often correlates with enhanced pharmacological efficacy and reduced side effects compared to its racemic counterpart. This has spurred extensive research into the synthesis and applications of such chiral molecules.
The synthesis of (S)-2-Amino-1,1,3-triphenylpropan-1-ol presents a significant challenge due to the need for high enantioselectivity. Traditional synthetic routes often rely on chiral auxiliaries or catalysts to achieve the desired stereoselectivity. Recent advancements in asymmetric catalysis have provided more efficient and sustainable methods for producing enantiomerically pure compounds. For instance, transition metal-catalyzed reactions have emerged as powerful tools for constructing complex chiral molecules with high precision.
One of the most promising approaches involves the use of palladium-based catalysts in cross-coupling reactions. These catalysts can facilitate the formation of carbon-carbon bonds with high selectivity, enabling the construction of the intricate phenyl-substituted backbone of this compound. Additionally, biocatalytic methods, such as enzymatic resolution or dynamic kinetic resolutions, have been explored as alternative strategies for achieving enantioenrichment. These methods often offer superior sustainability and scalability compared to traditional chemical approaches.
The structural motif of (S)-2-Amino-1,1,3-triphenylpropan-1-ol has also inspired investigations into its potential biological activities. The combination of an amino group and multiple phenyl rings suggests that this compound may exhibit properties such as protein binding affinity and metabolic stability. These characteristics are highly desirable in drug design, as they can enhance drug bioavailability and target specificity. Preliminary computational studies have indicated that this molecule may interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways.
In particular, the phenyl rings in this compound can serve as hydrogen bond donors or acceptors, facilitating interactions with biological macromolecules. This versatility makes it a versatile scaffold for designing molecules with tailored binding properties. Furthermore, the presence of multiple aromatic rings can enhance lipophilicity, which is another important factor in drug design. By optimizing the substitution pattern on these rings, researchers can fine-tune the pharmacokinetic properties of derived compounds.
Recent studies have also explored the potential applications of this compound in materials science. The rigid aromatic structure and chiral center make it an attractive candidate for designing liquid crystals or supramolecular assemblies with specific optical or electronic properties. Such materials could find applications in display technologies or sensors. Additionally, the enantiomerically pure nature of this compound makes it suitable for studying chirality-induced effects in materials systems.
From a synthetic chemistry perspective, (S)-2-Amino-1,1,3-triphenylpropan-1-ol represents an excellent model system for developing new methodologies for constructing complex chiral molecules. By understanding the challenges and opportunities associated with its synthesis, chemists can devise innovative strategies that could be applied to other challenging targets in drug discovery and materials science. The continued exploration of this compound is likely to yield valuable insights into both fundamental chemical principles and practical applications.
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